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Introduction: TSU-68, also known as SU6668 or Orantinib, is a potent, orally bioavailable, multi-

targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets vascular endothelial growth

factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast

growth factor receptors (FGFR), key mediators of angiogenesis and tumor cell proliferation.[1]

[2][3][4][5] These application notes provide a comprehensive overview of the use of TSU-68 in

preclinical animal models of cancer, summarizing key quantitative data and providing detailed

experimental protocols.

Mechanism of Action
TSU-68 exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP

binding sites of several RTKs.[3][4] Its primary targets are VEGFR-2 (KDR/Flk-1), PDGFRβ,

and FGFR1.[1][2][3][5] By inhibiting these receptors, TSU-68 blocks downstream signaling

pathways involved in endothelial cell proliferation, migration, and survival, as well as the

proliferation of tumor cells that overexpress these receptors.[6][7] This leads to a reduction in

tumor-induced angiogenesis, normalization of tumor vasculature, and inhibition of tumor

growth.[6][7][8]
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Figure 1: TSU-68 Signaling Pathway. This diagram illustrates how TSU-68 inhibits VEGFR,
PDGFRβ, and FGFR1, thereby blocking downstream signaling pathways that promote

angiogenesis, cell proliferation, and survival.

Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of TSU-68 and its in vivo efficacy

in various animal tumor models.

Table 1: In Vitro Inhibitory Activity of TSU-68
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Target Kinase Assay Type IC50 / Ki Value Reference

PDGFRβ Autophosphorylation Ki: 8 nM [1][2]

VEGFR-1 (Flt-1) Trans-phosphorylation Ki: 2.1 µM [2][3]

VEGFR-2 (KDR/Flk-1) Trans-phosphorylation IC50: 2.4 µM [5]

FGFR1 Trans-phosphorylation Ki: 1.2 µM [2][3]

c-kit Autophosphorylation IC50: 0.1-1 µM [1]

Aurora Kinase B Kinase Assay IC50: 35 nM [5]

Aurora Kinase C Kinase Assay IC50: 210 nM [5]

EGFR
Tyrosine

Phosphorylation

No effect up to 100

µM
[1][2]

Table 2: In Vivo Efficacy of TSU-68 in Xenograft Animal Models
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Tumor Model Animal
Dosage and
Administration

Key Findings Reference

A431

(Epidermoid)
Athymic Mice

75-200 mg/kg,

p.o. daily

Dose-dependent

tumor growth

inhibition.

[6]

Various Human

Tumor

Xenografts

(glioma,

melanoma, lung,

colon, ovarian)

Athymic Mice
75-200 mg/kg,

p.o. or i.p. daily

Significant tumor

growth inhibition.
[3][6]

C6 (Glioma) Athymic Mice
75 mg/kg, i.p.

daily

Suppression of

tumor

angiogenesis.

[1][6]

HT-29 (Colon) Athymic Mice
200 mg/kg, p.o.

daily

Decreased tumor

vessel

permeability and

fractional plasma

volume.

[1][2]

HT-29, WiDr

(Colon)
SCID Mice

200 mg/kg, p.o.

twice daily for 16

days

Significant

inhibition of

subcutaneous

tumor growth.

[8]

HT-29, WAV-I

(Colon - Hepatic

Metastasis

Model)

SCID Mice

200 mg/kg, p.o.

twice daily for 28

days

Significant

reduction in liver

weight

(metastasis).

[8]

HEC1A

(Endometrial)

BALB/c Nude

Mice

200 mg/kg/day,

p.o.

Significant

inhibition of

subcutaneous

tumor

proliferation.

[9]
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VX2 (Liver) Rabbit 200 mg/kg, p.o.

Augmented the

effect of

chemotherapeuti

c infusion.

[1][2]

Experimental Protocols
Protocol 1: General Protocol for In Vivo Antitumor
Efficacy Study in a Subcutaneous Xenograft Mouse
Model
This protocol outlines a typical study to evaluate the antitumor efficacy of TSU-68 in a

subcutaneous tumor xenograft model.

1. Materials:

TSU-68 (SU6668) powder

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose) or intraperitoneal injection

(e.g., DMSO/PEG300/Tween80/ddH2O mixture)[1]

Human tumor cell line (e.g., A375 melanoma, Colo205 colon, H460 lung)[1][2]

6-8 week old immunodeficient mice (e.g., athymic nu/nu or SCID)[1][8]

Sterile PBS and cell culture medium

Syringes and needles for injection and gavage

Calipers for tumor measurement

Anesthesia (e.g., isoflurane)

2. Experimental Workflow:
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1. Cell Culture and Preparation

2. Tumor Cell Implantation

3. Tumor Growth and Animal Randomization

4. TSU-68 Formulation and Administration

5. Monitoring and Data Collection
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7. Statistical Analysis
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Figure 2: Experimental Workflow for an In Vivo Efficacy Study.

3. Detailed Methodology:

Cell Culture and Preparation:

Culture the selected human tumor cell line under standard conditions.
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Harvest cells during the logarithmic growth phase and wash with sterile PBS.

Resuspend cells in sterile PBS or serum-free medium at a concentration of 5-10 x 106

cells per 100 µL.

Tumor Cell Implantation:

Anesthetize the mice.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Tumor Growth and Animal Randomization:

Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

Measure tumor volume using calipers (Volume = 0.5 x Length x Width2).

Randomize mice into treatment and control groups (n=8-10 mice per group) with

comparable mean tumor volumes.

TSU-68 Formulation and Administration:

Preparation of TSU-68 for Oral Gavage: Prepare a suspension of TSU-68 in a suitable

vehicle like 0.5% carboxymethylcellulose.

Preparation of TSU-68 for Intraperitoneal Injection: A formulation can be prepared by

dissolving TSU-68 in DMSO, then diluting with PEG300, Tween80, and ddH2O.[1] For

example, a 75 mg/mL stock in DMSO can be diluted with PEG300, followed by the

addition of Tween80 and finally ddH2O.[1]

Administration: Administer TSU-68 daily via oral gavage or intraperitoneal injection at the

desired dose (e.g., 75-200 mg/kg).[1][2] The control group should receive the vehicle only.

Monitoring and Data Collection:

Measure tumor volumes 2-3 times per week.

Record the body weight of each mouse at the same frequency to monitor toxicity.
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Observe the animals daily for any clinical signs of distress or toxicity.

Endpoint Analysis:

Continue the treatment for a predefined period (e.g., 16-28 days) or until tumors in the

control group reach a predetermined size.[8]

At the end of the study, euthanize the mice.

Excise the tumors, weigh them, and process them for further analysis (e.g., histology,

immunohistochemistry for angiogenesis markers like CD31, or Western blotting for target

phosphorylation).

Statistical Analysis:

Compare the mean tumor volumes and weights between the treatment and control groups

using appropriate statistical tests (e.g., t-test or ANOVA).

A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Dorsal Air Sac (DAS) Assay for Anti-
Angiogenic Activity
This protocol is used to specifically assess the anti-angiogenic effects of TSU-68 in vivo.[8]

1. Materials:

In addition to materials from Protocol 1:

Millipore chambers (0.45 µm pore size)

Surgical instruments

2. Methodology:

Prepare tumor cells as described in Protocol 1.

Suspend 2 x 107 cells in PBS and place them inside a Millipore chamber.
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Implant the chamber subcutaneously into the dorsal air sac of SCID mice.

Begin treatment with TSU-68 (e.g., 200 mg/kg, p.o., twice daily) on the day of implantation

(Day 0) and continue for 5 days.[8]

On Day 6, euthanize the mice and carefully dissect the skin flap containing the chamber.

Assess the angiogenic response by measuring the area of newly formed blood vessels

directed towards the chamber. The angiogenic index can be calculated and compared

between treated and control groups.[8]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the

experimental conditions, including the choice of animal model, tumor cell line, dosage, and

administration route, based on their specific research objectives and in accordance with

institutional animal care and use guidelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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